Nemadipine-A

Medicinal Chemistry Structural Biology Calcium Channel Pharmacology

Nemadipine-A is the only DHP analog with validated, quantifiable activity in C. elegans L-type calcium channel (EGL-19) modulation—clinical DHPs (nifedipine, nimodipine) fail to induce phenotypes in this model organism. Its pentafluorophenyl substitution drives differential target engagement, including A752T mutation sensitivity distinct from nicardipine. In cancer research, it uniquely synergizes with TRAIL via survivin down-regulation at 20 μM. Procure Nemadipine-A for genetic suppressor screens, CaV1.2 structure-function mapping, or TRAIL-sensitization studies where generic DHP substitution is scientifically unsupported.

Molecular Formula C19H18F5NO4
Molecular Weight 419.3 g/mol
CAS No. 54280-71-6
Cat. No. B163161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemadipine-A
CAS54280-71-6
Synonyms1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylic acid-3,5-diethyl ester
Molecular FormulaC19H18F5NO4
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C
InChIInChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3
InChIKeyQABNLWXKUCMDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemadipine-A (CAS 54280-71-6) – Technical Baseline and Compound Identity


Nemadipine-A is a synthetic 1,4-dihydropyridine (DHP) analog that functions as an L-type calcium channel α1-subunit antagonist [1]. Its molecular structure features a pentafluorophenyl substitution at the C4 position of the DHP core, distinguishing it from clinically approved DHPs such as nifedipine (2-nitrophenyl) and nimodipine (3-nitrophenyl) [2]. The compound was originally identified through a high-throughput phenotypic screen in Caenorhabditis elegans, where it induces pronounced morphological and egg-laying defects [3]. Nemadipine-A is cell-permeable and demonstrates cross-species activity, antagonizing vertebrate L-type calcium channels in addition to its effects in nematodes [3]. Its primary research applications include cancer cell sensitization to TRAIL-induced apoptosis and interrogation of calcium channel biology in model organisms [4].

Nemadipine-A – Why In-Class DHP Substitution Is Not Supported by Evidence


Nemadipine-A is chemically a 1,4-dihydropyridine but its functional profile diverges markedly from clinically approved DHPs in ways that are experimentally quantified. Structural differences—specifically the pentafluorophenyl substituent—translate into distinct target engagement in model organisms, differential sensitivity to channel mutations, and unique functional synergies that are not observed with nifedipine, nicardipine, or nimodipine [1]. Most critically, FDA-approved DHPs fail to induce robust phenotypes in C. elegans, whereas nemadipine-A produces consistent, quantifiable morphological and egg-laying defects that are used as a readout in genetic screens [2]. In vertebrate systems, nemadipine-A sensitizes TRAIL-resistant cancer cells to apoptosis through down-regulation of survivin—an activity not reported for clinical DHPs at comparable concentrations [3]. These documented divergences establish that generic in-class substitution is scientifically unsupported; selection of nemadipine-A over other DHPs must be driven by the specific quantitative evidence summarized below.

Nemadipine-A – Quantifiable Differentiation Evidence Against Comparator DHPs


Structural Determinant of Differentiation: Pentafluorophenyl Substitution Alters Conformation and Molecular Recognition

Crystallographic analysis reveals that the pentafluorophenyl group at the C4 position of nemadipine-A induces a distinct boat-type conformation of the 1,4-dihydropyridine ring compared to the 2-nitrophenyl substituent present in nifedipine [1]. Quantitative comparison of ring-puckering parameters demonstrates that nemadipine-A exhibits a higher degree of distortion at the C4 position relative to nifedipine, which alters the spatial orientation of the ethoxycarbonyl groups that are critical for channel interaction [1]. This structural divergence is the molecular basis for downstream differences in pharmacological selectivity and functional output.

Medicinal Chemistry Structural Biology Calcium Channel Pharmacology

C. elegans Phenotypic Activity: Nemadipine-A Elicits Robust Defects Whereas FDA-Approved DHPs Do Not

In a high-throughput screen of 14,100 small molecules in wild-type Caenorhabditis elegans, nemadipine-A induced marked morphological and egg-laying defects [1]. In contrast, clinically approved 1,4-dihydropyridines (including nifedipine, nimodipine, and felodipine) failed to elicit robust phenotypes in the same assay system [1]. This functional divergence is attributed to differences in target engagement at the worm ortholog EGL-19, the sole L-type calcium channel α1-subunit in the C. elegans genome [2].

Chemical Genetics Model Organism Screening Calcium Channel Biology

Electrophysiological Selectivity: Differential Sensitivity of CaV1.2 A752T Mutant to Nemadipine-A Versus Nicardipine

Electrophysiological recordings in tsA201 cells expressing wild-type and mutant rat CaV1.2 (α1C) subunits reveal that the A752T mutation in IIS6 alters blockade by nemadipine-A and nicardipine in a compound-specific manner [1]. The IC50 ratio (mutant/wild-type) for nemadipine-A was significantly lower than that for nicardipine (P < 0.05) in the A752T mutant, indicating greater sensitivity of nemadipine-A to this specific structural alteration [1]. Additionally, at saturating concentration (100 μM), nemadipine-A left approximately 10% residual current in the A752T channel, whereas nicardipine left approximately 2% residual current, a five-fold difference in residual conductance [1].

Ion Channel Electrophysiology Pharmacogenomics Voltage-Gated Calcium Channels

Functional Synergy: Nemadipine-A Potentiates TRAIL-Induced Apoptosis via Survivin Down-Regulation

In TRAIL-resistant lung adenocarcinoma H1299 cells, combination treatment with nemadipine-A (20 μM) and TRAIL (20 ng/mL) synergistically induced caspase-mediated apoptotic cell death, an effect not reported for nifedipine or other clinical DHPs under comparable conditions [1]. The synergy is mechanistically linked to nemadipine-A-mediated down-regulation of survivin protein expression, as depletion of survivin by siRNA phenocopied the sensitization effect . Nemadipine-A alone or in combination with TRAIL notably reduced survivin levels in A549 lung cancer cells .

Cancer Biology Apoptosis Drug Synergy

Neuronal Calcium Signaling: Nemadipine-A Shifts Odor-Evoked Response EC50 by ~100-Fold in C. elegans AWA Neurons

Calcium imaging in C. elegans AWA olfactory neurons demonstrates that 10 μM nemadipine-A increases the EC50 for diacetyl-evoked responses approximately 100-fold, from 30 nM to 2.5 μM diacetyl [1]. This quantitative shift in odorant sensitivity reflects functional antagonism of L-type calcium channels in an intact neuronal circuit. No equivalent quantitative shift has been reported for nifedipine or other clinical DHPs in this specific in vivo neuronal imaging context [1].

Neuroscience Calcium Imaging Chemosensation

C. elegans Pharyngeal Pumping: Allele-Specific Modulation by Nemadipine-A

In an optogenetically paced C. elegans pharynx model of cardiac arrhythmia, nemadipine-A produced allele-specific effects on pump duration, prolonging pump duration in wild-type animals while reducing or prolonging pump duration in distinct egl-19 mutant alleles [1]. This allele-specific modulation demonstrates that nemadipine-A can differentiate between distinct EGL-19 channel variants, a property that has not been characterized for clinical DHPs in this arrhythmia model [1].

Cardiac Arrhythmia Modeling Optogenetics Ion Channel Pharmacology

Nemadipine-A – Evidence-Backed Research and Industrial Application Scenarios


Chemical-Genetic Screens in C. elegans Requiring Robust L-Type Calcium Channel Modulation

Investigators conducting forward or reverse genetic screens in Caenorhabditis elegans that require potent and reproducible modulation of the EGL-19 L-type calcium channel should select nemadipine-A. Clinical DHPs such as nifedipine and nimodipine fail to elicit robust phenotypes in this model organism, whereas nemadipine-A consistently induces quantifiable morphological and egg-laying defects [1]. This unique activity enables genetic suppressor screens to identify pathway components interacting with L-type calcium channel function [1].

Investigating Genotype-Specific Responses to DHP Blockade in CaV1.2 Channel Mutants

Researchers studying structure-function relationships of L-type calcium channels, particularly the CaV1.2 α1C subunit, should utilize nemadipine-A for comparative pharmacological profiling. The compound exhibits differential sensitivity to the A752T mutation in IIS6 compared to nicardipine, with significantly lower IC50 ratio (mutant/wild-type) and higher residual current at saturating concentrations [2]. This mutation-specific divergence makes nemadipine-A an essential comparator compound for mapping DHP binding determinants and downstream conformational effects.

TRAIL Sensitization Studies in Apoptosis-Resistant Cancer Cell Models

Cancer biologists investigating mechanisms to overcome TRAIL resistance should procure nemadipine-A as a validated tool for inducing synergistic apoptosis via survivin down-regulation. Combination of nemadipine-A (20 μM) with TRAIL (20 ng/mL) synergistically activates caspases and induces cell death in TRAIL-resistant H1299 lung adenocarcinoma cells [3]. This functional synergy, which is not reported for clinical DHPs, enables dissection of the calcium channel-survivin-apoptosis axis and provides a positive control for screening novel TRAIL-sensitizing agents [3].

In Vivo Neuronal Calcium Imaging and Sensory Circuit Analysis in C. elegans

Neuroscientists employing calcium imaging to study olfactory or other sensory circuits in C. elegans should use nemadipine-A as a characterized pharmacological modulator of L-type calcium channel-dependent neuronal responses. At 10 μM, nemadipine-A produces an approximately 100-fold rightward shift in the EC50 for diacetyl-evoked responses in AWA neurons (from 30 nM to 2.5 μM) [4]. This defined quantitative effect enables reproducible interrogation of calcium channel contributions to sensory processing and circuit-level computations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemadipine-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.